molecular formula C15H16Cl2N2O2 B3855567 N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B3855567
M. Wt: 327.2 g/mol
InChI Key: QJXDFDPTTWKSHT-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide is an organic compound with a complex structure that includes a cyclohexene ring, a dichlorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide typically involves the condensation of cyclohex-3-en-1-ylmethylamine with 2-(2,4-dichlorophenoxy)acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(cyclohex-3-en-1-yl)methylidene]cyclohexanecarbohydrazide
  • 1-(cyclohex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2/c16-12-6-7-14(13(17)8-12)21-10-15(20)19-18-9-11-4-2-1-3-5-11/h1-2,6-9,11H,3-5,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXDFDPTTWKSHT-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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